-Methanone CAS No. 1007869-81-9](/img/structure/B3071081.png)
[4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone
Vue d'ensemble
Description
“4-(Dimethylamino)-1-piperidinyl-Methanone” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals and natural products .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as FT-IR, UV–vis, and 1H-NMR spectroscopy, as well as density functional theory (DFT) and time-dependent density functional theory (TD-DFT) for theoretical investigations .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the conditions. For instance, compounds with a dimethylamino group have been found to show significant temperature-dependent protonation .Applications De Recherche Scientifique
Environmental and Toxicological Studies
- Nitrosamines and Water : An overview of issues connected to the presence of nitrosamines like NDMA in water technology, emphasizing their formation as disinfection by-products in chloraminated waters and the higher potential health risks compared to chlorinated DBPs. The review summarizes knowledge on nitrosamines' occurrence, precursors in drinking and wastewaters, and attempts to remove them from water, providing insights into the environmental impact and control strategies of nitro-compounds in aquatic environments (Nawrocki & Andrzejewski, 2011).
Pharmacokinetics and Toxicology
- Metabolomics of Methadone : Discusses the pharmacokinetics and pharmacodynamics of methadone, emphasizing the variability in dose-response and toxicological profiles among individuals. This review highlights the importance of understanding the metabolism of compounds, including those with nitro groups, for personalized therapy and forensic investigations (Dinis-Oliveira, 2016).
Chemical Reactions and Mechanisms
- Nucleophilic Aromatic Substitution of the Nitro-Group : Examines the reactions of piperidine with nitrobenzenes, leading to the formation of nitro-piperidinobenzenes. This study provides insights into the mechanisms of nucleophilic aromatic substitution, a fundamental reaction that could be relevant to understanding the chemical behaviors of complex nitro-compounds (Pietra & Vitali, 1972).
These studies, while not directly addressing "4-(Dimethylamino)-1-piperidinyl-methanone," offer a glimpse into the scientific research involving nitro-compounds and their derivatives, including environmental impact assessments, toxicological profiles, and chemical reaction mechanisms. Further research and exploration are needed to pinpoint specific applications and properties of the compound .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
[4-(dimethylamino)piperidin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)12-7-9-16(10-8-12)14(18)11-3-5-13(6-4-11)17(19)20/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXKOAUZYEBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



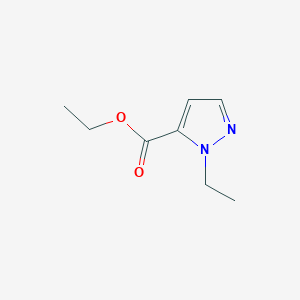
![1-[(3-Fluorophenyl)methyl]-4-nitro-1H-pyrazole](/img/structure/B3071016.png)
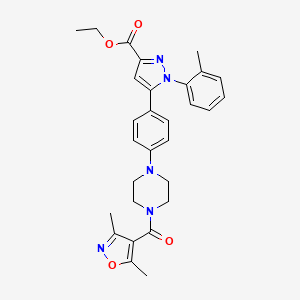


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B3071040.png)
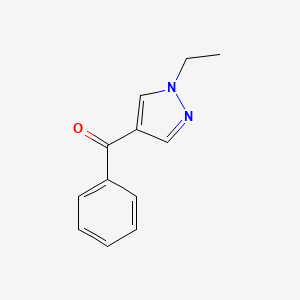
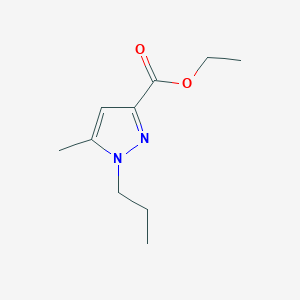
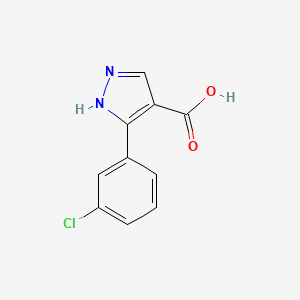
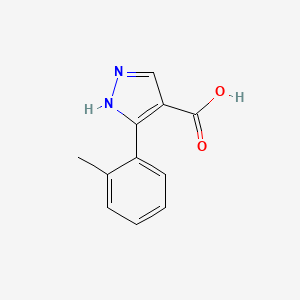

![(2-{[(2E)-3-phenylprop-2-enoyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B3071075.png)

